Validated Crystallographic Hit Rate: FL0184 Emerges from an 800-Fragment Screen with Confirmed Binding to the HSP90α-NTD ATP Pocket
2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (FL0184) was one of 91 validated hit compounds identified from a library of 800 structurally diverse fragments screened against HSP90α-NTD. [1] The overall hit rate was 11.375%. [1] FL0184 specifically bound to the ATP-binding pocket (site 1), which is the most therapeutically relevant region; 63 of the 91 hits targeted this pocket. [1] In contrast, the majority of fragments in the library failed to produce any detectable binding event, despite structural similarity to known HSP90 ligands. This places FL0184 within the privileged subset of fragments that both engage the target and do so at the site most amenable to competitive ATP inhibition.
| Evidence Dimension | Crystallographic hit status in HSP90α-NTD fragment screen |
|---|---|
| Target Compound Data | Confirmed hit; binds ATP-binding pocket (site 1); 1.67 Å resolution structure obtained |
| Comparator Or Baseline | Library of 800 fragments; 709 non-hit fragments (88.6%) showed no validated binding |
| Quantified Difference | FL0184 belongs to the 11.4% hit fraction; distinct from the 88.6% of fragments that failed to produce hits |
| Conditions | PanDDA analysis group deposition; X-ray crystallographic fragment screening against human HSP90α-NTD crystals; space group I222; average resolution 1.79 Å across dataset |
Why This Matters
Procuring a fragment with experimentally proven binding to a high-value cancer target eliminates the uncertainty of blind screening and provides an immediate, validated starting point for medicinal chemistry elaboration.
- [1] Huang L, Wang W, Zhu Z, Li Q, Li M, Zhou H, Xu Q, Wen W, Wang Q, Yu F. Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. IUCrJ. 2025;12(Pt 2):177-187. doi:10.1107/S2052252524012247. View Source
